1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea is an organic compound with potential applications in various fields of scientific research. This compound features a urea moiety substituted with a 3-hydroxy-3-phenylpropyl group and a phenethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-3-phenylpropylamine with phenethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine
Scientific Research Applications
1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-Hydroxy-3-phenylpropyl)-3-phenethylurea can be compared with similar compounds such as:
1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea: This compound has a methoxy group on the phenethyl moiety, which may alter its chemical and biological properties.
1-(3-Hydroxy-3-phenylpropyl)-4-phenyl-4-propionoxypiperidine: This compound features a piperidine ring, providing different structural and functional characteristics
Properties
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(16-9-5-2-6-10-16)12-14-20-18(22)19-13-11-15-7-3-1-4-8-15/h1-10,17,21H,11-14H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYMIOZCXBXNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.